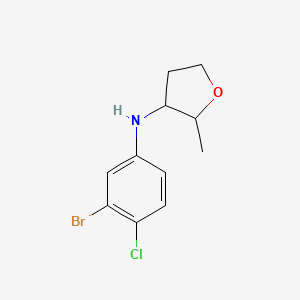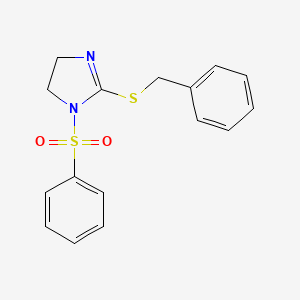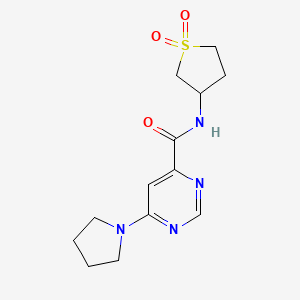![molecular formula C14H24N2O5S B2355873 2-[(2-{4-[(Tert-butoxycarbonyl)amino]piperidino}-2-oxoethyl)thio]acetic acid CAS No. 281223-60-7](/img/structure/B2355873.png)
2-[(2-{4-[(Tert-butoxycarbonyl)amino]piperidino}-2-oxoethyl)thio]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is used to protect amines in organic synthesis due to their multiple reactive groups .
Synthesis Analysis
The synthesis of this compound involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of this compound is complex. It is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The exact molecular structure would require more specific information or advanced analytical techniques to determine.Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use in dipeptide synthesis. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Applications De Recherche Scientifique
Synthesis and Chemical Transformations : The compound has been used in the synthesis of complex organic molecules. For example, it has been utilized in the synthesis of various piperidinedicarboxylic acid derivatives, demonstrating its utility in constructing complex molecular structures (Xue et al., 2002); (Marin et al., 2002).
Derivatives Formation : It's also involved in forming derivatives that are relevant in various chemical syntheses. For example, its derivatives have been used to create diastereomerically pure, racemic piperazine-2,5-diones, which are important in medicinal chemistry (Nikulnikov et al., 2010).
Role in Asymmetric Synthesis : The compound plays a significant role in the asymmetric synthesis of amino acids and their analogues. This is vital for creating molecules with specific three-dimensional arrangements, crucial in drug development and other areas of bioorganic chemistry (Etayo et al., 2008).
Development of Novel Polymer Structures : It has been used in the synthesis of amino acid-based polyacetylenes, indicating its relevance in the field of polymer science. This application shows the versatility of this compound in forming new materials with potential applications in various industries (Gao et al., 2003).
Preparation of Building Blocks for Peptide Isosteres : The compound has been used in the synthesis of aldehyde building blocks, which are essential for the combinatorial solid-phase synthesis of peptide isosteres. This highlights its importance in peptide chemistry, which is crucial in drug design and discovery (Groth & Meldal, 2001).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5S/c1-14(2,3)21-13(20)15-10-4-6-16(7-5-10)11(17)8-22-9-12(18)19/h10H,4-9H2,1-3H3,(H,15,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKUFCGKLRJWCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CSCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-{4-[(Tert-butoxycarbonyl)amino]piperidino}-2-oxoethyl)thio]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-9,10,11,12-tetrahydro-8H-benzo[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2355791.png)
![5-{[(4-ethylcyclohexyl)oxy]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2355793.png)
![3-[[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355795.png)


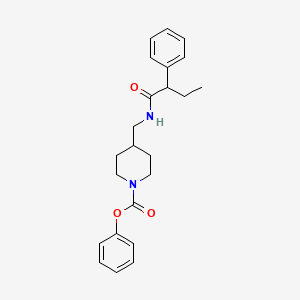

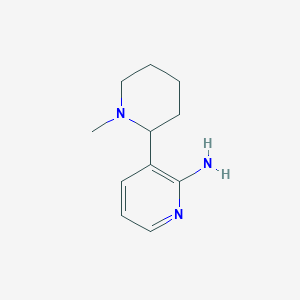

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2355808.png)
![2-(4-ethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2355809.png)
